2-(Bromomethyl)-1-ethyl-4-fluorobenzene
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Overview
Description
2-(Bromomethyl)-1-ethyl-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group attached to a benzene ring that also contains an ethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene typically involves the bromination of 1-ethyl-4-fluorobenzene. One common method is to react 1-ethyl-4-fluorobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where 1-ethyl-4-fluorobenzene is fed into a reactor along with NBS and a radical initiator. The reaction mixture is then heated to the required temperature, and the product is continuously extracted and purified .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-ethyl-4-fluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-1-ethyl-4-fluorobenzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to introduce functional groups into aromatic systems.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The presence of the fluorine atom can influence the electronic properties of the benzene ring, making it more susceptible to certain reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1-ethylbenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-(Chloromethyl)-1-ethyl-4-fluorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
2-(Bromomethyl)-1-methyl-4-fluorobenzene: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
2-(Bromomethyl)-1-ethyl-4-fluorobenzene is unique due to the combination of the bromomethyl group and the fluorine atom on the benzene ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10BrF |
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Molecular Weight |
217.08 g/mol |
IUPAC Name |
2-(bromomethyl)-1-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C9H10BrF/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5H,2,6H2,1H3 |
InChI Key |
OMLXDSMYTWKHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)CBr |
Origin of Product |
United States |
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